

Spectroscopic Analysis of Tin(IV) Butanolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tin tetrabutanolate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tin(IV) butanolate, a compound with growing interest in materials science and catalysis. This document focuses on the two common isomers: tin(IV) n-butanolate and tin(IV) tert-butanolate. It details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy—for the characterization of these compounds. This guide also includes detailed experimental protocols and a visualization of the sol-gel process, a key reaction pathway for tin alkoxides.

Introduction to Tin(IV) Butanolate

Tin(IV) butanolate, with the general formula $\text{Sn}(\text{OC}_4\text{H}_9)_4$, exists primarily in two isomeric forms: tin(IV) n-butanolate and tin(IV) tert-butanolate. These tin alkoxides serve as important precursors in the synthesis of tin oxide (SnO_2) materials through processes like sol-gel chemistry. The properties of the resulting materials are highly dependent on the structure of the precursor; hence, a thorough spectroscopic characterization is crucial.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of tin(IV) butanolates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tin(IV) butanولات in solution. ^1H , ^{13}C , and ^{119}Sn NMR are particularly informative.

2.1.1. Tin(IV) n-butanolate

- ^1H NMR: The proton NMR spectrum of tin(IV) n-butanolate is expected to show four distinct signals corresponding to the four different types of protons in the n-butoxy group ($-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$). These will appear as a triplet for the terminal methyl protons, a multiplet for the two methylene groups, and a triplet for the methylene group attached to the oxygen atom.
- ^{13}C NMR: The carbon NMR spectrum will display four resonances corresponding to the four unique carbon atoms in the n-butyl chain. A study on the reaction of tin(IV) butoxide with 3-pentenoic acid reported the following characteristic peaks for the butoxy group carbons in the resulting complex: $\delta = 13.7$ (CH_3), 18.9 (CH_2), 34.9 (CH_2), and 63.9 (Sn-O-CH_2) ppm[1].
- ^{119}Sn NMR: The chemical shift of the ^{119}Sn nucleus is highly sensitive to the coordination environment of the tin atom. For tetracoordinate tin(IV) alkoxides, the chemical shift is expected in a specific range that can help confirm the monomeric nature of the compound in solution.

2.1.2. Tin(IV) tert-butanolate

- ^1H NMR: Due to the symmetry of the tert-butyl group, the ^1H NMR spectrum of tin(IV) tert-butanolate typically shows a single sharp resonance for the methyl protons.
- ^{13}C NMR: The ^{13}C NMR spectrum is also simplified, showing two resonances: one for the methyl carbons and one for the quaternary carbon attached to the oxygen atom. A study by Hampden-Smith et al. provides detailed NMR data for $\text{Sn}(\text{O-t-Bu})_4$ [2].
- ^{119}Sn NMR: The ^{119}Sn NMR spectrum of tin(IV) tert-butoxide shows a chemical shift that is characteristic of a four-coordinate tin center in solution[3]. The chemical shift can be influenced by the solvent and concentration[2][4].

Table 1: Summary of Expected NMR Data for Tin(IV) Butanولات

Isomer	Technique	Expected Chemical Shifts (ppm) and Multiplicity
Tin(IV) n-butanolate	^1H NMR	~ 0.9 (t, 3H), ~ 1.4 (m, 2H), ~ 1.6 (m, 2H), ~ 3.9 (t, 2H)
	^{13}C NMR	~ 14 (CH_3), ~ 19 (CH_2), ~ 35 (CH_2), ~ 64 (OCH_2) [1]
	^{119}Sn NMR	Varies with coordination environment
Tin(IV) tert-butanolate	^1H NMR	~ 1.3 (s, 36H)
	^{13}C NMR	~ 32 ($\text{C}(\text{CH}_3)_3$), ~ 70 ($\text{OC}(\text{CH}_3)_3$)
	^{119}Sn NMR	Characteristic of tetracoordinate Sn [3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in the molecule, making it useful for identifying functional groups and confirming the structure of tin alkoxides.

2.2.1. Tin(IV) n-butanolate

The FTIR spectrum of tin(IV) n-butanolate will be characterized by strong C-H stretching vibrations of the alkyl chains around $2850\text{--}2960\text{ cm}^{-1}$ and C-O stretching vibrations. The Sn-O stretching frequency is a key diagnostic peak.

2.2.2. Tin(IV) tert-butanolate

For tin(IV) tert-butoxide, the IR spectrum shows characteristic bands for the tert-butoxy group. Hampden-Smith et al. assigned the $\nu(\text{Sn-O})$ stretching frequency to a strong band at 605 cm^{-1} [\[2\]](#). Other notable bands include C-H stretching and bending modes.

Table 2: Key FTIR Vibrational Frequencies for Tin(IV) tert-butanolate

Wavenumber (cm ⁻¹)	Assignment	Reference
2976, 2914	C-H stretching	[2]
1393, 1362	C-H bending	[2]
1246, 1183	C-O stretching	[2]
937	C-O stretching	[2]
605	$\nu(\text{Sn-O})$	[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the tin butanolate compounds. Electron Ionization (EI) is a common technique for volatile compounds.

The mass spectrum of tin(IV) butanolates is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. The fragmentation pattern will likely involve the sequential loss of butoxy groups and smaller alkyl fragments. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to symmetric vibrations and bonds with low polarity. The Raman spectra of tin(IV) butanolates would provide further information on the Sn-O and C-C skeletal vibrations.

Experimental Protocols

The air- and moisture-sensitive nature of tin alkoxides requires careful handling during sample preparation and analysis.

General Handling of Air-Sensitive Compounds

All manipulations of tin(IV) butanolates should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or in a glovebox[2][5]. Solvents should be

dried and deoxygenated prior to use.

NMR Spectroscopy Protocol

- **Sample Preparation:** In a glovebox or under a flow of inert gas, dissolve 10-50 mg of the tin(IV) butanolate in approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., C_6D_6 , $CDCl_3$).
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable valve is recommended to maintain an inert atmosphere during transport and analysis.
- **Data Acquisition:** Acquire 1H , ^{13}C , and ^{119}Sn NMR spectra on a suitable NMR spectrometer. For ^{119}Sn NMR, a reference standard such as tetramethyltin ($SnMe_4$) is used^{[1][6]}.

FTIR Spectroscopy Protocol

- **Sample Preparation (Liquid Samples):** In an inert atmosphere, a thin film of the liquid tin(IV) butanolate can be prepared between two KBr or NaCl plates.
- **Sample Preparation (Solid Samples):** For solid samples like tin(IV) tert-butanolate, a Nujol mull can be prepared in a glovebox and pressed between salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the sample is placed directly on the ATR crystal under a purge of dry nitrogen.
- **Data Acquisition:** A background spectrum of the clean, dry salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.

Mass Spectrometry Protocol

- **Sample Introduction:** For volatile compounds like tin butanolates, direct insertion or a heated inlet system can be used with an Electron Ionization (EI) source. The sample should be handled under an inert atmosphere until the point of introduction into the mass spectrometer to prevent hydrolysis.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range, ensuring that the isotopic pattern of tin can be clearly resolved.

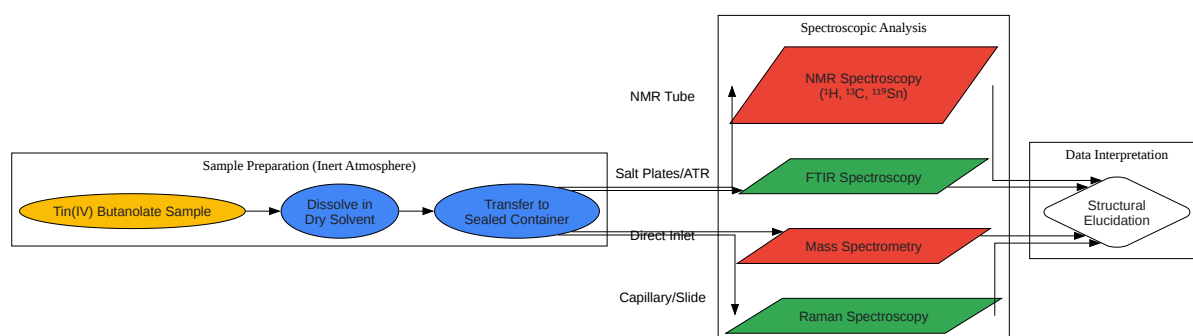
Visualization of the Sol-Gel Process

The sol-gel process is a versatile method for producing metal oxide materials from molecular precursors like tin(IV) butanolate. It involves two main reactions: hydrolysis and condensation.

Hydrolysis: The alkoxide groups are replaced by hydroxyl groups upon reaction with water.

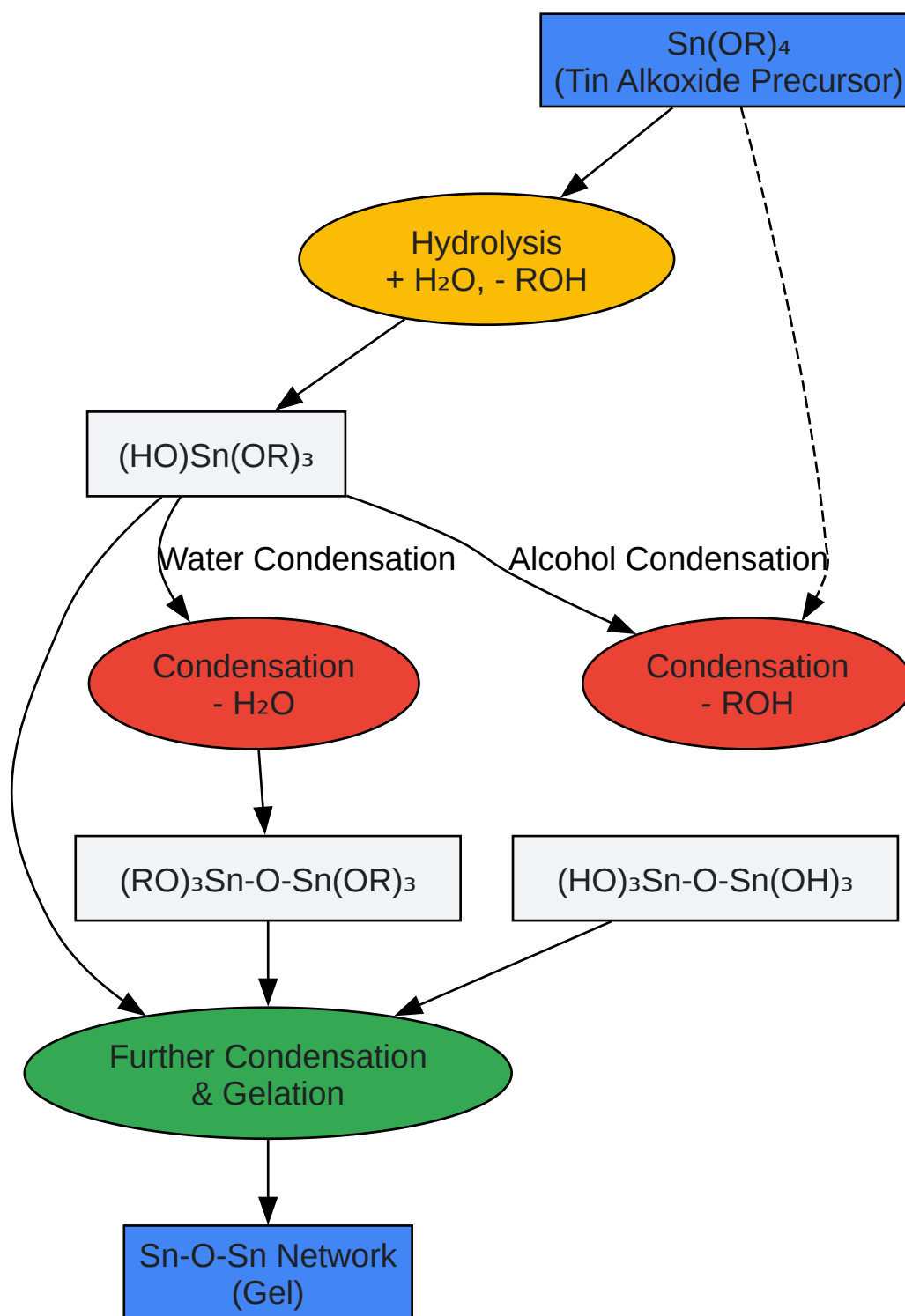
Condensation: The hydroxylated tin species react with each other or with remaining alkoxide groups to form Sn-O-Sn bridges, leading to the formation of a three-dimensional network (a gel).

Below are Graphviz diagrams illustrating the experimental workflow for spectroscopic analysis and the simplified sol-gel pathway.



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Diagram 1: Experimental workflow for spectroscopic analysis.



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Diagram 2: Simplified sol-gel pathway for tin alkoxides.

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